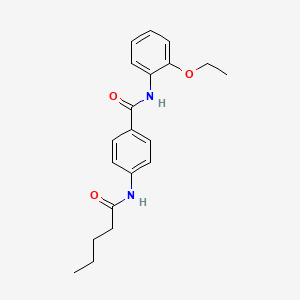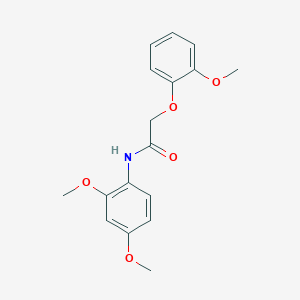
N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is a small-molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide has been extensively studied for its potential applications in cancer research. The MDM2-p53 interaction is a key pathway in the regulation of p53, which is a tumor suppressor protein that plays a critical role in preventing the development of cancer. N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide has been shown to inhibit this interaction, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide has also been studied for its potential applications in other diseases, such as viral infections and autoimmune disorders.
Mecanismo De Acción
N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the formation of the MDM2-p53 complex, leading to the stabilization and activation of p53. The activation of p53 induces the transcription of genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders. However, the effects of N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide has several advantages as a research tool, including its high potency and selectivity for the MDM2-p53 interaction. N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide is also relatively easy to synthesize and can be produced in large quantities. However, N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain assays. N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide. Another direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide in vivo, as well as its potential applications in other diseases beyond cancer and autoimmune disorders.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-10-19(23)21-16-13-11-15(12-14-16)20(24)22-17-8-6-7-9-18(17)25-4-2/h6-9,11-14H,3-5,10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVBJOAEVIJJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4641161.png)
![1-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}azepane](/img/structure/B4641169.png)


![2-[(2-cyanophenyl)thio]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide](/img/structure/B4641180.png)





![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4641254.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4641260.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4641287.png)